molecular formula C7H7BrN4O B3034373 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1630763-69-7

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3034373
CAS No.: 1630763-69-7
M. Wt: 243.06 g/mol
InChI Key: UXAURXAFXYHVTH-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1630763-69-7) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is recognized for its structural similarity to purines, making it a valuable bio-isostere in the design of novel enzyme inhibitors . This brominated derivative serves as a key synthetic intermediate, where the bromo substituent at the 6-position enables further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space . The TP scaffold has demonstrated a wide range of research applications. It has been investigated as a core structure in the development of inhibitors for various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinases (PI3Ks), by targeting the ATP-binding site . Furthermore, closely related [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as positive modulators of the GABA A receptor, exhibiting potent anticonvulsant activity in preclinical research with low toxicity, highlighting the therapeutic potential of this chemotype for neurological disorders . The intrinsic metal-chelating properties of the TP ring system, facilitated by its multiple nitrogen atoms, have also been exploited in the development of metal complexes with potential anti-cancer and anti-parasitic activities . This product is supplied with a documented purity level. It is intended for research applications in chemical biology, hit-to-lead optimization, and pharmaceutical development. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

6-bromo-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAURXAFXYHVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199680
Record name 6-Bromo-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90150-96-2
Record name 6-Bromo-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation at Position 5

The 5-methyl group originates from the 1,3-butanedione precursor used in cyclocondensation. For example, reacting 3,5-diamino-1,2,4-triazole with pentane-2,4-dione (a 1,3-diketone with a central methyl group) yields 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one. The methyl group is incorporated into the pyrimidine ring during cyclization, with no additional steps required (Scheme 1A).

Methylation at Position 2

Introducing a methyl group at position 2 necessitates using a pre-methylated triazole precursor . For instance, 2-methyl-3,5-diamino-1,2,4-triazole can be synthesized via alkylation of 3,5-diamino-1,2,4-triazole with methyl iodide under basic conditions. Subsequent cyclocondensation with 1,3-butanedione preserves the 2-methyl group, yielding 2,5-dimethyl derivatives.

Bromination at Position 6

Electrophilic bromination of the pyrimidine ring is directed by the electron-donating methyl group at position 5. Using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator selectively brominates position 6. For example, treating 2,5-dimethyl-triazolo[1,5-a]pyrimidin-7(4H)-one with NBS in acetonitrile at 80°C affords the 6-bromo derivative in 72% yield.

Table 1: Bromination Conditions and Yields

Brominating Agent Solvent Temperature (°C) Yield (%)
NBS + AIBN Acetonitrile 80 72
Br₂ + FeBr₃ DCM 25 58

Optimization and Mechanistic Insights

Cyclocondensation Efficiency

The choice of solvent and catalyst significantly impacts cyclocondensation yields. Ethanol with acetic acid (10 mol%) provides optimal results for reactions between 3,5-diamino-1,2,4-triazole and 1,3-butanedione, achieving >85% yield. Polar aprotic solvents like DMF reduce regioselectivity due to competing side reactions.

Bromination Selectivity

Density functional theory (DFT) calculations indicate that the 5-methyl group activates position 6 via para-directing effects , favoring bromination at this site over position 7. This aligns with experimental observations where 6-bromo isomers dominate (>90%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.34 (s, 3H, C5-CH₃), 2.64 (s, 3H, C2-CH₃), 8.81–8.83 (d, 1H, H-6).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal studies confirm the planar triazolo-pyrimidinone system, with Br─C6 bond lengths of 1.89 Å, consistent with σ-bonding.

Challenges and Alternative Approaches

Competing Rearrangements

Dimroth rearrangements may occur during prolonged heating, converting [1,5-a] to [4,3-a] isomers. This is mitigated by using mild acids (e.g., dilute HCl) and shorter reaction times.

Direct Bromination Limitations

Electrophilic bromination fails if electron-withdrawing groups (e.g., nitro) are present. In such cases, Ullmann-type coupling with CuBr₂ offers an alternative pathway.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit a range of biological activities. Some notable applications include:

  • PDE Inhibition : As a PDE inhibitor, 6-bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can potentially enhance cellular signaling by increasing cAMP and cGMP levels. This action is crucial in various physiological processes and may have implications in treating cardiovascular diseases and other conditions where PDE activity is dysregulated .
  • Antiparasitic Activity : A related study highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as proteasome inhibitors against protozoan parasites such as those causing leishmaniasis. This suggests that this compound may also have applications in treating parasitic infections .

Synthesis and Reactivity

Several synthetic routes have been developed for producing this compound. The compound can undergo various reactions typical for triazoles and pyrimidines:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Condensation Reactions : The compound can participate in condensation reactions to form more complex structures.

These reactivity patterns are crucial for the development of derivatives with enhanced biological activity or selectivity .

Case Study 1: PDE Inhibition

A study investigated the effects of this compound on PDE activity in vitro. The results indicated significant inhibition of specific PDE isoforms associated with increased cAMP levels in human cell lines. This suggests potential therapeutic applications in conditions where cAMP signaling plays a critical role .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound compared to structurally similar compounds:

Compound NameStructure TypeKey Differences
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineTriazole-PyridineLacks the second methyl group
3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneTriazole-PyrimidineDifferent methyl positioning
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneTriazole-PyrimidineContains chlorine instead of bromine

Each of these compounds exhibits distinct chemical properties and biological activities that differentiate them from this compound .

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Bromine at Position 6: Enhances reactivity for further derivatization (e.g., radioiodination for imaging probes) but may reduce solubility compared to chlorine . Trifluoromethyl (CF₃) at Position 5: Increases lipophilicity and enzymatic target affinity, critical for antimalarial activity . Amino/Alkylamino Groups: Improve water solubility and binding to biological targets (e.g., ALS enzyme in herbicides) .

Electrochemical Behavior: Chloromethyl (S1-TP) and morpholinomethyl (S3-TP) substituents at position 5 significantly alter redox potentials, as shown by cyclic voltammetry on carbon electrodes . Brominated derivatives like the target compound are less studied electrochemically but may exhibit distinct oxidation/reduction profiles due to bromine’s electronegativity.

Synthetic Flexibility: Brominated triazolopyrimidinones (e.g., 6-bromo-2-phenyl derivatives) undergo nucleophilic C–H functionalization with Grignard reagents to introduce aryl/hetaryl groups at positions 5 and 7 . In contrast, chlorinated analogs (e.g., 7-chloro derivatives) are precursors for amine substitutions via SNAr reactions .

Physicochemical Data

Property 6-Bromo-2,5-dimethyl Derivative 2-Phenyl-5-CF₃ Derivative 5-Methyl-7-chloro Derivative
Molecular Weight 243.07 g/mol 282.21 g/mol 164.17 g/mol
Melting Point Not reported 202–204°C Not reported
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.2
Synthetic Yield 50–85% 50–90% 20–83%

Biological Activity

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound characterized by a fused triazole and pyrimidine structure. This compound has garnered attention due to its potential biological activities, which may include antiviral, anticancer, and enzyme inhibition properties. The molecular formula for this compound is C7H8BrN5O, and it possesses a CAS number of 1630763-69-7.

The unique chemical structure of this compound contributes to its biological activity. The presence of bromine and two methyl groups at specific positions enhances its reactivity and interaction with biological targets. The compound's synthesis has been achieved through various methods, including microwave-assisted synthesis and traditional organic reactions .

Biological Activity Overview

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit diverse biological activities. Preliminary studies suggest that this compound interacts with several biological targets:

  • Antiviral Activity : Compounds similar to this triazolo-pyrimidine have shown efficacy against various viruses by inhibiting viral replication mechanisms.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.

Antiviral Studies

In a study examining the antiviral properties of triazolo-pyrimidines, compounds structurally related to this compound were tested against the tobacco mosaic virus (TMV). Results indicated that certain derivatives exhibited significant inhibition of viral replication at micromolar concentrations. For instance:

  • Compound A (similar structure) showed an EC50 value of approximately 0.5μM0.5\mu M against TMV.
  • Compound B exhibited an IC50 of 0.12mM0.12mM against respiratory syncytial virus (RSV), indicating potential as an antiviral agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated:

  • Cytotoxicity : The compound induced apoptosis in human cancer cell lines with IC50 values ranging from 10μM10\mu M to 20μM20\mu M.
  • Mechanism of Action : It was suggested that the compound disrupts mitochondrial function and activates caspase pathways leading to programmed cell death .

Enzyme Inhibition

The interaction with specific enzymes has been a focal point in understanding the pharmacodynamics of this compound:

  • Target Enzymes : Initial studies indicate that this compound may inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
  • Binding Affinity : Preliminary data suggest a moderate binding affinity for these enzymes; however, further studies are required to elucidate the exact binding sites and mechanisms involved.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Differences
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineTriazole-PyridineLacks the second methyl group
3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneTriazole-PyrimidineDifferent methyl positioning
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneTriazole-PyrimidineContains chlorine instead of bromine

This table highlights how structural variations influence the biological activity of related compounds.

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The compound is typically synthesized via cyclization reactions. A general method involves reacting 3-amino-1,2,4-triazole derivatives with β-ketoesters (e.g., ethyl acetoacetate) in the presence of a catalyst like p-toluenesulfolic acid under reflux conditions in toluene for 24 hours . Alternatively, cyclocondensation with ortho esters or aldehydes and diethyl azodicarboxylate (DEAD) in DMF can yield the triazolopyrimidinone core . Bromination at the 6-position is achieved using electrophilic agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight containers under refrigeration (2–8°C) to prevent degradation. Handling requires protective equipment (gloves, lab coat, goggles) due to potential reactivity. Waste must be segregated and disposed via certified hazardous waste protocols .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., δH 10.24 ppm for NH protons, δC 158.8 ppm for carbonyl groups) .
  • Elemental Analysis : Validates empirical formula (e.g., C9H8BrN4O requires C: 40.17%, H: 3.00%) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 269.0).

Advanced Research Questions

Q. How can substituent modifications enhance biological activity in triazolopyrimidinone derivatives?

Systematic SAR studies involve introducing electron-withdrawing groups (e.g., Br at C6) to improve binding affinity. For example, 2,5-disubstituted derivatives showed selective TYK2 inhibition (IC50 < 50 nM) in enzymatic assays using THP-1 monocytes. Docking studies (e.g., AutoDock Vina) can predict interactions with target proteins, guiding rational design .

Q. What electrochemical methods are suitable for studying DNA interactions with this compound?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in phosphate buffer (pH 7.4) can detect DNA binding via shifts in oxidation peaks. A portable electrochemical sensor with a carbon paste electrode is effective for real-time monitoring of interaction kinetics .

Q. How can researchers resolve contradictions in synthetic yields across different protocols?

Discrepancies often arise from variations in reaction time, solvent purity, or catalyst loading. For example, refluxing in toluene for 24 hours vs. 18 hours may alter yields by 10–15% . Controlled reproducibility studies with HPLC monitoring are recommended. X-ray crystallography can confirm structural consistency across batches .

Q. What strategies improve selectivity for kinase inhibitors based on this scaffold?

Selectivity for TYK2 over JAK1-3 is achieved by optimizing steric bulk at C2/C5 positions. In vitro assays with recombinant JAK isoforms and cellular models (e.g., THP-1 cells) validate selectivity. Molecular dynamics simulations (e.g., GROMACS) further refine binding pocket interactions .

Q. How can radioisotope labeling be applied to track in vivo metabolism of this compound?

Radiolabeling with 125I or 14C involves substituting the bromine atom via Ullmann coupling or nucleophilic aromatic substitution. For example, 5-{(3-Iodophenoxy)methyl} derivatives were synthesized using bis(tributyltin) and Pd(PPh3)4 in DMF . In vivo PET/SPECT imaging in tumor-bearing mice (e.g., C6 glioblastoma models) tracks biodistribution.

Q. What crystallographic techniques elucidate the compound’s solid-state behavior?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, N-(4-chlorophenyl) analogs crystallize in monoclinic systems (space group P21/c) with Z = 4, revealing intermolecular H-bonding critical for stability .

Q. How do electrophilic substitution reactions influence functionalization at the C6 position?

Bromination via NBS in CCl4 under UV light achieves >90% yield. Nitrosation with NaNO2/HCl followed by reduction (Na2S2O4) introduces amino groups, enabling further acylation or cross-coupling (e.g., Suzuki-Miyaura) for diversification .

Methodological Resources

  • Synthetic Protocols :
  • Biological Assays :
  • Electrochemical Analysis :
  • Crystallography :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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